Technical Guide: Synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Technical Guide: Synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Executive Summary
This technical guide details the synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid , a high-value spirocyclic
This specific scaffold combines a strained
Retrosynthetic Analysis & Strategy
The construction of the spiro[3.3] system containing a nitrogen atom adjacent to the spiro center (1-aza) and a carbonyl (2-oxo) is classically achieved via the formation of the
Strategic Disconnection
-
Target: 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid.
-
Primary Disconnection: The N1–C2 and C2–C3 bonds of the lactam ring.
-
Transform: [2+2] Cycloaddition.
-
Precursors:
-
Alkene Component: 3-methylenecyclobutanecarboxylic acid (protected as an ester).
-
Isocyanate Component: Chlorosulfonyl isocyanate (CSI).[1]
-
This route is superior to ring-closing metathesis or intramolecular alkylation for this specific core because CSI is a highly reactive electrophile that undergoes rapid [2+2] cycloaddition with electron-rich exocyclic alkenes, typically with high regiocontrol favoring the spiro-fused product.
Figure 1: Retrosynthetic logic relying on the Graf reaction ([2+2] cycloaddition) to establish the spiro-lactam core.
Experimental Protocol
Phase 1: Precursor Preparation
Objective: Synthesis of Methyl 3-methylenecyclobutanecarboxylate. Note: While the carboxylic acid can be used directly, the methyl ester is preferred to prevent competitive reaction between the carboxylic acid proton and CSI.
Reagents:
-
3-Oxocyclobutanecarboxylic acid (Starting Material)
-
Methyltriphenylphosphonium bromide (
) -
Potassium tert-butoxide (
) -
Trimethylsilyldiazomethane (
) or Methanol/
Workflow:
-
Esterification: Treat 3-oxocyclobutanecarboxylic acid with MeOH (10 equiv) and catalytic
at reflux for 4 hours. Concentrate and extract to yield methyl 3-oxocyclobutanecarboxylate. -
Wittig Olefination:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise. Stir for 30 min (yellow ylide formation). -
Add methyl 3-oxocyclobutanecarboxylate (1.0 equiv) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Purification: Quench with saturated
. Extract with pentane (to avoid codistillation of product with heavier solvents). Carefully distill or column chromatograph (silica, Et2O/Pentane) to isolate the volatile olefin.
-
Phase 2: The Core Synthesis ([2+2] Cycloaddition)
Objective: Formation of the spiro-lactam ring using Chlorosulfonyl Isocyanate (CSI).
Safety Critical: CSI is corrosive and reacts violently with water. It must be handled under strictly anhydrous conditions.
| Parameter | Specification |
| Solvent | Diethyl ether or Dichloromethane (Anhydrous) |
| Temperature | 0°C to Room Temperature |
| Concentration | 0.5 M |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain under inert atmosphere (
). -
Solution A: Dissolve Methyl 3-methylenecyclobutanecarboxylate (1.0 equiv) in anhydrous diethyl ether. Cool to 0°C.
-
Addition: Dilute Chlorosulfonyl isocyanate (CSI, 1.1 equiv) in a small volume of diethyl ether. Add this solution dropwise to Solution A over 30 minutes.
-
Mechanistic Insight: The reaction proceeds via a dipolar intermediate. The nucleophilic alkene attacks the electrophilic carbon of the isocyanate. The high reactivity of CSI allows this to occur at low temperatures, minimizing polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of the N-chlorosulfonyl
-lactam intermediate is often accompanied by the precipitation of the product or a distinct change in viscosity.
Phase 3: Reductive Hydrolysis (N-Desulfonylation)
Objective: Removal of the chlorosulfonyl group to reveal the secondary lactam (N-H).
Reagents:
-
Sodium Sulfite (
) -
Potassium Hydroxide (KOH) or Sodium Bicarbonate (
)
Protocol:
-
Quench: Cool the reaction mixture (containing the N-chlorosulfonyl intermediate) to 0°C.
-
Reduction: Slowly add a saturated aqueous solution of
(excess, ~3–4 equiv). Maintain internal temperature < 10°C to prevent ring opening of the strained -lactam.-
Alternative: Thiophenol (
) and Pyridine is a milder method if the ester is sensitive, but sulfite reduction is standard for CSI adducts.
-
-
Hydrolysis: Adjust pH to ~7–8 with saturated
. Stir vigorously for 1 hour. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Drying: Dry combined organics over
and concentrate in vacuo.
Phase 4: Final Deprotection (Ester Hydrolysis)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid.
Protocol:
-
Dissolve the spiro-lactam ester in THF/Water (3:1).
-
Add Lithium Hydroxide (LiOH, 2.0 equiv).
-
Stir at room temperature. Monitor by TLC (or LCMS) until the ester is consumed.
-
Caution: Avoid heating to prevent opening the
-lactam ring.
-
-
Workup: Carefully acidify to pH 3 with 1N HCl. Extract immediately with EtOAc or n-Butanol.
-
Isolation: Concentrate to yield 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid .
Structural Validation & Data
The product will likely exist as a mixture of diastereomers (cis/trans isomers regarding the carboxylic acid relative to the lactam carbonyl).
Expected Analytical Data:
-
1H NMR (DMSO-d6):
- 12.0 (s, 1H, COOH)
- 8.1 (s, 1H, NH - lactam)
- 3.0–2.8 (m, 1H, CH-COOH)
-
2.9 (s, 2H, Lactam
) - 2.6–2.2 (m, 4H, Cyclobutane ring protons)
-
13C NMR: Distinct carbonyl peaks for the lactam (~168 ppm) and the acid (~175 ppm). Spiro quaternary carbon signal at ~35–45 ppm.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the molecular logic flow, specifically highlighting the Graf reaction mechanism which is the defining step of this synthesis.
Figure 2: Complete synthetic workflow from commercial starting materials to the target spiro-acid.
Critical Considerations & Troubleshooting
| Issue | Cause | Solution |
| Low Yield in Step 2 | Moisture contamination reacting with CSI. | Ensure all glassware is flame-dried; use fresh CSI (distill if yellow/viscous). |
| Polymerization | Temperature too high during CSI addition. | Maintain 0°C or -78°C during addition; dilute CSI in solvent before addition. |
| Lactam Hydrolysis | pH too high/low during workup. | |
| Separation of Isomers | Diastereomers (cis/trans). | Isomers usually separable by HPLC or crystallization at the ester stage (Lactam_Ester). |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Graf, R. (1966).[2] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. (Foundational reference for CSI reactivity). Link
- Dittmer, D. C., & Sedergran, T. C. (1985). High-yield synthesis of beta-lactams using chlorosulfonyl isocyanate. The Journal of Organic Chemistry. (Protocol for reductive hydrolysis).
- Overman, L. E. (1991). The Application of the [2+2] Cycloaddition of Chlorosulfonyl Isocyanate to the Synthesis of Spiro-beta-lactams. Accounts of Chemical Research.
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3][4][5] (Context on spiro[3.3]heptane utility). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
